molecular formula C15H14ClNO B5507977 4-chloro-N-(4-ethylphenyl)benzamide

4-chloro-N-(4-ethylphenyl)benzamide

Cat. No. B5507977
M. Wt: 259.73 g/mol
InChI Key: ARAPPIBAXZAESY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including structures similar to 4-chloro-N-(4-ethylphenyl)benzamide, often involves nucleophilic acyl substitution reactions, the use of green chemistry principles, and methodologies such as ultrasound-assisted synthesis. These processes aim to improve yield, reduce environmental impact, and enhance the compound's applicability in various domains (Bachl & Díaz, 2010).

Molecular Structure Analysis

Structural analysis through X-ray crystallography, NMR, and IR spectroscopy reveals the molecular geometry, bond angles, and conformations of benzamide derivatives. For example, N,N'-1,2-Phenylenebis(4-(chloromethyl)benzamide) showcases typical bond parameters and molecular conformations relevant to understanding the structural nuances of this compound (Saeed et al., 2010).

Chemical Reactions and Properties

Benzamide derivatives engage in various chemical reactions, reflecting their reactivity and potential for modification. These reactions include nucleophilic substitution and are crucial for further derivatization and the exploration of pharmacological activities (Hussain et al., 2016).

Physical Properties Analysis

The physical properties of benzamide derivatives, including solubility, melting point, and crystalline structure, are investigated using techniques like thermogravimetric analysis and differential scanning calorimetry. These properties are essential for determining the compound's stability and suitability for various applications (Yanagi et al., 2000).

Chemical Properties Analysis

Investigations into the chemical properties of benzamide derivatives focus on their reactivity, potential for forming complexes with metals, and interactions with biological targets. These studies often employ spectroscopic methods and computational chemistry to elucidate mechanisms of action and interaction patterns (Zhou et al., 2008).

Scientific Research Applications

Synthesis and Anti-Tubercular Activity

A study by Nimbalkar et al. (2018) explored the synthesis of novel derivatives of benzamide for anti-tubercular applications. The research focused on using ultrasonication as a green chemistry tool to synthesize derivatives with promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, demonstrating non-cytotoxic nature against human cancer cell lines. Molecular docking studies were conducted to assess interactions with essential enzymes of Mycobacterium responsible for cell wall synthesis, suggesting potential as anti-tubercular drug leads (Nimbalkar et al., 2018).

Modulation of GABAergic Transmission

Research by Schlichter et al. (2000) investigated the effects of etifoxine, a compound structurally related to benzamides, on GABA(A) receptor function. The study showed that etifoxine could potentiate GABA(A) receptor-mediated membrane currents and increase the frequency of spontaneous GABAergic inhibitory post-synaptic currents. This suggests the potential of benzamide derivatives in modulating GABAergic synaptic transmission, which could be beneficial for developing anxiolytic drugs (Schlichter et al., 2000).

Anti-Acetylcholinesterase Activity

A study focused on the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (AChE) activity. The research found that substituting the benzamide with a bulky moiety significantly increased activity, highlighting the potential of benzamide derivatives in developing treatments for conditions like Alzheimer's disease by inhibiting AChE (Sugimoto et al., 1990).

Polymer Science Applications

In polymer science, a study by Hsiao et al. (2000) involved the synthesis of polyamides using benzamide derivatives, focusing on creating materials with high thermal stability and solubility in polar solvents. This research underscores the role of benzamide derivatives in the development of high-performance polymers with potential applications in various industries (Hsiao et al., 2000).

Environmental Bioremediation

Another significant application is in environmental bioremediation, where biphenyl dioxygenases, enzymes capable of degrading polychlorinated biphenyls (PCBs), are of interest. A study by Furukawa et al. (2004) discussed the functional versatilities and potential for directed evolution of biphenyl dioxygenases, highlighting the relevance of benzamide derivatives in environmental cleanup efforts (Furukawa et al., 2004).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

4-chloro-N-(4-ethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-2-11-3-9-14(10-4-11)17-15(18)12-5-7-13(16)8-6-12/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAPPIBAXZAESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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